Janelia Fluor 669, SE

Description

Origin and Development Principles

The foundation of the Janelia Fluor® dyes, including Janelia Fluor 669, SE, lies in a systematic approach to enhancing the photophysical properties and biological utility of the rhodamine scaffold.

A key innovation in the design of the Janelia Fluor® series was the replacement of the N,N-dimethylamino groups found in traditional rhodamines, such as tetramethylrhodamine (B1193902) (TMR), with four-membered azetidine (B1206935) rings. This substitution has been shown to elicit substantial increases in both fluorescence quantum yield and photostability. The incorporation of these small, strained rings improves the brightness and longevity of the fluorophore, making them more suitable for demanding imaging applications like single-molecule microscopy. This strategic substitution is a foundational principle of the Janelia Fluor® platform, leading to dyes that are significantly brighter and more robust than their predecessors. researchgate.netjanelia.org

A critical aspect of fluorophore development for biological imaging is ensuring their effectiveness within the complex environment of living cells and organisms. For a dye to be useful, it must be able to cross cellular membranes to reach its target. This property is largely governed by the equilibrium between a nonpolar, colorless lactone form and a polar, fluorescent zwitterionic form. nih.gov By fine-tuning this equilibrium, the cell permeability and fluorogenicity—the ability to become fluorescent upon binding to a target—can be optimized. The Janelia Fluor® dyes were developed with this principle at the forefront, allowing for the creation of probes that are highly effective for live-cell and in vivo imaging. researchgate.netjanelia.org

Chemical Architecture and Strategic Modifications

This compound is built upon a silicon-rhodamine (Si-rhodamine) scaffold. In this structure, the oxygen atom in the xanthene core of a traditional rhodamine is replaced with a silicon atom. This substitution results in a significant red-shift in both the absorption and emission spectra of the dye. The integration of the Si-rhodamine scaffold is a crucial element in developing fluorophores that can be excited by far-red light, which is advantageous for deep-tissue imaging due to reduced light scattering and lower cellular autofluorescence. nih.gov

A significant challenge with far-red and near-infrared rhodamine dyes is their tendency to exist predominantly in the non-fluorescent lactone form in aqueous environments, which limits their brightness. To counteract this, a key strategy employed in the design of Janelia Fluor 669 is the fluorination of the pendant phenyl ring. nih.gov The introduction of electron-withdrawing fluorine atoms to this part of the molecule increases the equilibrium constant between the lactone and the fluorescent zwitterion (KL–Z), thereby enhancing the dye's brightness in aqueous solutions. This fluorination strategy has been shown to be a general method for improving the performance of long-wavelength rhodamine dyes.

The equilibrium between the colorless, lipophilic lactone and the fluorescent, polar zwitterion is a defining characteristic of rhodamine dyes and is quantified by the equilibrium constant, KL–Z. nih.gov This equilibrium is a critical determinant of a dye's utility in biological imaging. A low KL–Z value indicates a preference for the lactone form, which can enhance cell permeability but may result in a non-fluorescent dye. Conversely, a high KL–Z value favors the fluorescent zwitterion, leading to a brighter dye but potentially with reduced cell permeability. The design of Janelia Fluor 669 involved a targeted increase of the KL–Z value through fluorination to ensure it remains brightly fluorescent when bound to its target inside a cell. nih.gov

The succinimidyl ester (SE) group of this compound is a reactive moiety that allows for the covalent labeling of primary amines on proteins and other biomolecules. tocris.com The synthesis of the Janelia Fluor 669 core often involves a nucleophilic aromatic substitution (SNAr) reaction on a tetrafluorinated precursor. nih.gov This allows for the introduction of various functionalities, and subsequent conversion to the NHS ester provides a tool for conjugation to biomolecules for targeted imaging. nih.gov

Photophysical and Chemical Properties

The strategic design of this compound results in a set of impressive photophysical properties that make it a premier choice for advanced fluorescence microscopy.

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | 669 nm | tocris.combio-techne.comrndsystems.com |

| Emission Maximum (λem) | 682 nm | tocris.combio-techne.comrndsystems.com |

| Molar Extinction Coefficient (ε) | 116,000 M-1cm-1 | tocris.combio-techne.comrndsystems.com |

| Quantum Yield (Φ) | 0.37 | tocris.combio-techne.comrndsystems.com |

| Molecular Formula | C34H30F3N3O6SSi | chemscene.com |

| Molecular Weight | 693.77 g/mol | chemscene.com |

The following table provides a comparison of the lactone-zwitterion equilibrium constant (KL–Z) for several Janelia Fluor dyes, illustrating the impact of chemical modifications on this key parameter. The KL–Z values were determined in a 1:1 dioxane:H2O solution.

| Dye | KL–Z | Reference(s) |

| JF549 | 3.5 | nih.gov |

| JF646 | 0.0012 | nih.gov |

| JF669 | Value not explicitly found in a comparable format | |

| JF525 | Value not explicitly found in a comparable format | |

| JF585 | ~0 | nih.gov |

| JF635 | ~0 | nih.gov |

Structure

2D Structure

3D Structure

Properties

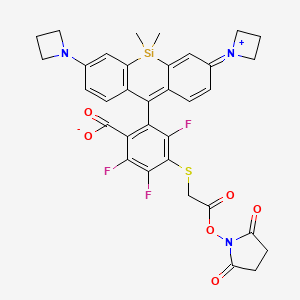

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanyl-3,5,6-trifluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30F3N3O6SSi/c1-48(2)22-15-18(38-11-3-12-38)5-7-20(22)27(21-8-6-19(16-23(21)48)39-13-4-14-39)28-29(34(44)45)30(35)32(37)33(31(28)36)47-17-26(43)46-40-24(41)9-10-25(40)42/h5-8,15-16H,3-4,9-14,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKALIQFJQJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C(=C(C(=C6F)SCC(=O)ON7C(=O)CCC7=O)F)F)C(=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30F3N3O6SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthetic Methodologies of Janelia Fluor 669

General Synthetic Pathways for Si-Fluoresceins and Si-Rhodamines

The synthesis of the Si-rhodamine scaffold, the core of Janelia Fluor 669, has been a subject of extensive research, leading to the development of more efficient and versatile synthetic strategies. Historically, the synthesis of Si-fluoresceins and Si-rhodamines was challenging, which limited the exploration of their chemical and spectral diversity. nih.govnih.govacs.org A significant breakthrough was the development of a general and divergent synthetic method that allows for the efficient preparation of a wide array of these silicon-containing xanthene dyes. nih.govnih.govacs.org

This modern synthetic approach is modular and typically begins with the synthesis of a key intermediate, a bis(2-bromophenyl)silane derivative. nih.govnih.govacs.org The general pathway can be outlined as follows:

Formation of a Bis-organometallic Intermediate: The bis(2-bromophenyl)silane intermediate undergoes a metal-halogen exchange reaction. This is typically achieved using strong bases or organometallic reagents such as n-butyllithium or by forming a Grignard reagent. The result is a highly reactive bis-aryllithium or bis(aryl Grignard) intermediate. nih.govnih.govacs.org

Reaction with an Electrophile: This bis-organometallic intermediate is then treated with a suitable electrophile, such as a carboxylic acid anhydride (B1165640) or an ester. nih.govnih.govacs.org This step forms the central part of the xanthene-like core of the Si-rhodamine dye.

Cyclization/Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration to form the final Si-xanthene ring system.

This divergent strategy has enabled the synthesis of a variety of Si-fluoresceins and Si-rhodamines in just 3-5 steps. nih.govnih.gov It also allows for the introduction of various substituents on both the xanthene core and the bottom aryl ring, thereby tuning the photophysical properties of the resulting dyes. nih.gov For instance, the introduction of fluorine atoms on the pendant aryl ring can improve the dye's performance in solution. nih.gov

A related and powerful method involves the use of bis-aryllanthanum reagents. This approach offers improved functional group tolerance and provides a unified strategy for synthesizing cell-permeant and photoactivatable Si-rhodamine dyes. acs.org

For the synthesis of specific Janelia Fluor dyes that contain azetidinyl groups, such as JF-549, alternative strategies are employed because the four-membered azetidine (B1206935) rings are unstable under the strongly acidic conditions used in some traditional rhodamine syntheses. nih.govacs.org In these cases, a palladium-catalyzed cross-coupling reaction is used to introduce the azetidine moieties onto a pre-formed fluorescein (B123965) or Si-fluorescein ditriflate core. nih.govacs.org A similar palladium-catalyzed C-N cross-coupling approach can be used to prepare derivatives of JF-646 from a Si-fluorescein ditriflate. nih.govacs.orgresearchgate.net

The synthesis of Janelia Fluor 669, SE involves the strategic application of these principles. The core Si-rhodamine structure is assembled, and then the succinimidyl ester group is introduced to provide a reactive handle for bioconjugation. The final molecule is a bright and photostable far-red fluorescent probe that is highly valuable for advanced imaging applications. medchemexpress.commedchemexpress.com

Photophysical Characteristics and Performance Metrics for Advanced Imaging

Spectral Properties and Absorbance-Emission Profiles

The interaction of a fluorophore with light is fundamental to its utility in fluorescence microscopy. This section details the specific wavelengths at which Janelia Fluor 669, SE absorbs and emits light, critical parameters for designing imaging experiments and selecting appropriate hardware.

Excitation and Emission Maxima of Janelia Fluor 669

This compound exhibits an excitation maximum at approximately 669 nm and an emission maximum at around 682 nm. bio-techne.comglpbio.comtocris.comrndsystems.comfluorofinder.comglpbio.comtocris.comfishersci.comtargetmol.commedchemexpress.commedchemexpress.comcaltagmedsystems.fr This places its spectral profile within the far-red region of the electromagnetic spectrum. The close proximity of its excitation peak to the common 640 nm laser line makes it readily excitable in many standard confocal and super-resolution microscopy setups. bio-techne.com The Stokes shift, the difference between the excitation and emission maxima, is relatively small, a characteristic feature of rhodamine-based dyes.

Interactive Data Table: Spectral Characteristics of this compound

Absorbance Spectrum in Aqueous Solutions

The absorbance spectrum of this compound in aqueous solutions is characterized by a primary peak corresponding to its excitation maximum at 669 nm. The shape and position of this peak are crucial for determining the optimal excitation wavelength to achieve maximal fluorescence signal. While specific solvents can influence the precise spectral shape, in aqueous buffers commonly used for biological imaging, the absorbance profile remains consistent with its far-red classification.

Quantitative Photophysical Parameters

Beyond the spectral maxima, a deeper understanding of a fluorophore's performance requires the analysis of its quantitative photophysical parameters. These metrics provide insights into the efficiency of light absorption and emission, which directly translate to the brightness and signal-to-noise ratio in imaging applications.

Extinction Coefficient (ε) Determination

The molar extinction coefficient (ε) represents the ability of a molecule to absorb light at a specific wavelength. A higher extinction coefficient signifies a greater probability of light absorption, leading to a brighter fluorescent signal. This compound possesses a high extinction coefficient of 116,000 M⁻¹cm⁻¹. bio-techne.comglpbio.comtocris.comrndsystems.comfluorofinder.comfishersci.com This strong light-absorbing capability is a key factor in the high performance of this dye, enabling robust signal generation even at low concentrations.

A280 Correction Factor Relevance

When labeling proteins with fluorescent dyes, it is often necessary to determine the degree of labeling (DOL), which is the ratio of dye molecules to protein molecules. This is typically achieved by measuring the absorbance of the conjugate at both the dye's maximum absorbance wavelength and at 280 nm (A280), the characteristic absorbance wavelength for proteins. However, the dye itself can contribute to the A280 reading. The A280 correction factor is used to subtract the dye's contribution to the absorbance at 280 nm, allowing for a more accurate determination of the protein concentration. For this compound, the A280 correction factor is 0.043. bio-techne.comglpbio.comtocris.comrndsystems.comfishersci.com

Interactive Data Table: Quantitative Photophysical Parameters of this compound

| Parameter | Value |

| Quantum Yield (Φ) | 0.37 bio-techne.comglpbio.comtocris.comrndsystems.comfluorofinder.comfishersci.com |

| Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ bio-techne.comglpbio.comtocris.comrndsystems.comfluorofinder.comfishersci.com |

| A280 Correction Factor | 0.043 bio-techne.comglpbio.comtocris.comrndsystems.comfishersci.com |

Bioconjugation Strategies and Ligand Development for Janelia Fluor 669

Reactive Functionalities for Covalent Labeling

Covalent labeling strategies are fundamental to the application of fluorescent dyes in molecular biology. These methods create stable, long-lasting linkages between the fluorophore and its target. Janelia Fluor 669 is available with different reactive groups to enable such conjugations.

N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines

Janelia Fluor 669, SE is supplied as an N-hydroxysuccinimide (NHS) ester, a reactive group designed for the labeling of primary amines. tocris.com This is a widely used method for conjugating fluorophores to proteins, as the side chains of lysine (B10760008) residues and the N-terminus of polypeptides present accessible primary amine groups.

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), which deprotonates the primary amines, enhancing their nucleophilicity. However, it's a balancing act, as a higher pH also increases the rate of hydrolysis of the NHS ester, where water acts as the nucleophile. This competing reaction can reduce the efficiency of the labeling process. For water-insoluble NHS esters, the dye is typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the protein. thermofisher.com

This direct labeling approach has been successfully used to conjugate this compound to secondary antibodies, which are then used for immunofluorescence applications such as the imaging of microtubules. bio-techne.com

Maleimide (B117702) Conjugation to Thiol Groups

In addition to the amine-reactive NHS ester, Janelia Fluor 669 is also available in a maleimide-functionalized form. tocris.com This version is designed for specific conjugation to thiol (sulfhydryl) groups, which are present in the amino acid cysteine. This strategy offers a higher degree of specificity compared to amine labeling, as cysteine residues are often less abundant in proteins than lysine residues.

The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction. This reaction is most effective at a pH between 6.5 and 7.5 and results in the formation of a stable thioether bond. It is crucial to maintain this pH range, as at a more alkaline pH, the maleimide group can react with primary amines, and the thioether linkage can become less stable. tocris.com

For proteins where the cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation. Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) can be used to break these bonds and free up the sulfhydryl groups for reaction with the maleimide-functionalized dye. tocris.com This thiol-reactive chemistry is particularly useful for labeling specific sites on proteins where a cysteine has been introduced through site-directed mutagenesis.

Integration with Self-Labeling Protein Tag Systems

Self-labeling protein tags have emerged as powerful tools for the specific labeling of proteins in living cells. These systems consist of a protein tag that is genetically fused to a protein of interest and a synthetic ligand that covalently binds to the tag. The Janelia Fluor dyes, including JF 669, are well-suited for these technologies due to their cell permeability, high brightness, and photostability. janelia.orgnih.gov

HaloTag® Labeling Applications

The HaloTag® system is based on a modified haloalkane dehalogenase that forms a covalent bond with a synthetic ligand containing a chloroalkane linker. youtube.com this compound (the NHS ester) can be converted into a HaloTag® ligand. bio-techne.comrndsystems.comglpbio.com This involves reacting the NHS ester with a linker molecule that contains both a primary amine to react with the NHS ester and a chloroalkane to bind to the HaloTag® protein.

Once synthesized, the Janelia Fluor 669 HaloTag® ligand can be added to the medium of cells expressing a HaloTag®-fusion protein. The cell-permeable nature of the Janelia Fluor dyes allows the ligand to enter the cells and specifically label the protein of interest. youtube.com This approach has been used for various imaging applications, including super-resolution microscopy (STED, PALM, and STORM) and live-cell imaging. fluorofinder.com Some Janelia Fluor HaloTag® ligands are designed for "no-wash" imaging, where the dye is fluorogenic, meaning it only becomes highly fluorescent upon binding to the HaloTag® protein, reducing background fluorescence from unbound dye. nih.gov

A general protocol for labeling live cells with Janelia Fluor® HaloTag® ligands involves equilibrating the ligand to room temperature, dissolving it in cell medium to create a working stock solution, and then incubating the cells with the ligand for a specific period (e.g., 30 minutes) at 37°C. promega.com

SNAP-tag® Labeling Applications

Similar to the HaloTag®, the SNAP-tag® system utilizes a protein tag, in this case, a modified form of O⁶-alkylguanine-DNA alkyltransferase, that reacts with a benzylguanine (BG) derivative. nih.gov this compound can also be converted into a SNAP-tag® ligand by reacting the NHS ester with a BG-amine linker. bio-techne.comrndsystems.comglpbio.com

The resulting Janelia Fluor 669-BG ligand can then be used to specifically label SNAP-tag® fusion proteins in living cells. nih.govresearchgate.net The cell permeability of the Janelia Fluor dyes makes them highly effective for intracellular labeling with the SNAP-tag® system. researchgate.net This combination is particularly valuable for advanced imaging techniques that require bright and photostable fluorophores. nih.gov The flexibility of the SNAP-tag® system allows for both cell-surface and intracellular labeling, depending on the permeability of the BG-dye conjugate. nih.gov

Compatibility with Other Established Labeling Technologies

The chemical reactivity of this compound and its maleimide counterpart allows for their use with a broad range of established labeling technologies beyond HaloTag® and SNAP-tag®. The NHS ester can be used to label any protein or molecule with an available primary amine, including antibodies for immunofluorescence and amine-modified oligonucleotides for fluorescence in situ hybridization (FISH). bio-techne.comfluorofinder.com

Similarly, the maleimide version of Janelia Fluor 669 can be used to label proteins at specific cysteine residues, a common strategy in protein engineering and biophysics to study protein structure and function. The fundamental nature of these reactive groups makes Janelia Fluor 669 a versatile tool that can be integrated into numerous experimental workflows that rely on covalent labeling of biomolecules. The development of Janelia Fluor dyes with tunable chemical properties has expanded their compatibility with various "plug-and-play" labeling strategies. janelia.org

Photophysical and Chemical Properties of Janelia Fluor 669 Variants

| Property | This compound (NHS ester) | Janelia Fluor 669, Maleimide |

| Excitation Maximum (λex) | 669 nm rndsystems.comglpbio.com | 669 nm tocris.com |

| Emission Maximum (λem) | 682 nm rndsystems.comglpbio.com | 689 nm tocris.com |

| Molecular Weight | 693.77 g/mol rndsystems.com | 718.82 g/mol tocris.com |

| Formula | C34H30F3N3O6SSi rndsystems.com | C36H33F3N4O5SSi tocris.com |

| Quantum Yield (Φ) | 0.37 rndsystems.comglpbio.com | Not specified |

| Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ rndsystems.comglpbio.com | Not specified |

| Reactive Group | N-Hydroxysuccinimide Ester tocris.com | Maleimide tocris.com |

| Reactivity | Primary Amines tocris.com | Thiol (Sulfhydryl) Groups tocris.com |

| Solubility | Soluble in DMSO rndsystems.com | Soluble in DMSO tocris.com |

| Cell Permeability | Yes rndsystems.comglpbio.com | Yes tocris.com |

Custom Conjugation and Antibody Labeling

The succinimidyl ester (SE) derivative of Janelia Fluor 669, also known as Janelia Fluor 669, NHS ester, is engineered for straightforward conjugation to primary amines on target biomolecules. tocris.comrndsystems.com This reactivity is the foundation for creating custom probes for a multitude of experimental designs.

Protocols for Protein and Antibody Conjugation

The conjugation of this compound to proteins and antibodies is a well-established process that relies on the reaction between the dye's N-hydroxysuccinimide (NHS) ester group and primary amines (e.g., the ε-amino groups of lysine residues) on the protein. tocris.com To ensure successful labeling, several key parameters must be optimized.

The reaction is typically performed in a buffer with a slightly basic pH, usually between 8.0 and 8.5, to ensure the target amine groups are deprotonated and thus maximally reactive. novusbio.com Buffers that contain primary amines, such as Tris, should be avoided during the conjugation step as they will compete with the target protein for the dye. novusbio.com A recommended starting point for the molar ratio of dye to protein is 15:1, though this should be optimized for each specific protein to achieve the desired degree of labeling (DOL). novusbio.com The protein concentration should be at least 1-2 mg/mL for efficient conjugation. novusbio.comacs.org

The general protocol involves dissolving the this compound in an anhydrous solvent like DMSO and adding it to the protein solution. novusbio.com The mixture is incubated for approximately one hour at room temperature in the dark. novusbio.comacs.org Following incubation, the reaction can be stopped by adding a quenching buffer, such as Tris-HCl or glycine, which consumes any unreacted dye. novusbio.com The final, crucial step is the removal of unconjugated dye from the labeled protein, often accomplished using spin desalting columns. rndsystems.comacs.org

Table 1: Key Parameters for this compound Conjugation

| Parameter | Recommendation | Rationale |

| Reactive Group | Succinimidyl Ester (SE/NHS ester) | Reacts with primary amines on proteins. tocris.com |

| Target Residues | Lysine (ε-amino group) | Abundant surface-exposed primary amines. novusbio.com |

| pH | 8.0 - 8.5 | Ensures amine groups are non-protonated and reactive. novusbio.com |

| Buffer | Sodium Borate or Carbonate | Amine-free buffers that do not compete in the reaction. novusbio.com |

| Molar Ratio (Dye:Protein) | ~15:1 (optimization required) | Starting point to achieve optimal Degree of Labeling (DOL). novusbio.com |

| Incubation Time | 60 minutes (can be extended) | Allows for efficient conjugation at room temperature. novusbio.com |

| Quenching | Tris-HCl or Glycine | Stops the reaction by consuming excess reactive dye. novusbio.com |

| Purification | Spin Desalting Columns | Removes unconjugated dye from the final product. acs.org |

Development of Janelia Fluor 669-Conjugated Antibodies (e.g., IL-6, S100B, Nbs1, xCT)

The robust conjugation chemistry of this compound has facilitated the development and commercial availability of a wide range of directly labeled primary and secondary antibodies. rndsystems.combio-techne.com This direct labeling strategy offers significant advantages for multiplexed imaging experiments by eliminating the need for species-matched secondary antibodies and reducing the potential for non-specific binding. acs.org

Vendors offer custom conjugation services and a growing catalog of pre-conjugated antibodies targeting various cellular proteins. tocris.comtocris.com These products enable sensitive detection in applications like immunocytochemistry (ICC), immunohistochemistry (IHC), and flow cytometry. bio-techne.com Examples of proteins for which Janelia Fluor 669-conjugated antibodies have been developed include cytokines, calcium-binding proteins, and DNA repair factors. While specific developmental data for each antibody is proprietary, the availability of these reagents underscores the successful application of the conjugation protocols.

Table 2: Examples of Commercially Available Janelia Fluor 669-Conjugated Antibodies

| Target Protein | Protein Function | Host | Clonality |

| IL-6 | Cytokine involved in inflammation and immunity. bio-techne.com | Goat | Polyclonal |

| S100B | Calcium-binding protein implicated in various cellular processes. novusbio.com | Goat | Polyclonal |

| Nbs1 | Component of the MRN complex, a key sensor of DNA double-strand breaks. novusbio.combio-techne.com | Rabbit/Mouse | Polyclonal/Monoclonal |

| xCT (SLC7A11) | Amino acid transporter, component of the cystine/glutamate antiporter system. biocompare.com | Not specified | Monoclonal |

(Note: The xCT antibody is noted as being available with a Janelia Fluor® dye, in this case, JF 549, demonstrating the platform's utility for this target). biocompare.com

Generation of Photoactivatable Janelia Fluor 669 Derivatives

To further expand the utility of Janelia Fluor dyes for advanced imaging, photoactivatable (PA) versions have been created. nih.govfluorofinder.com These derivatives remain in a non-fluorescent state until they are "switched on" by a specific wavelength of light, a property that is essential for techniques like photoactivated localization microscopy (PALM) and other single-molecule imaging experiments. bio-techne.comnih.gov

Diazoketone Caging Strategy

A key method for rendering Janelia Fluor dyes photoactivatable is the "caging" of the fluorophore with a photolabile protecting group. biorxiv.org For rhodamine-based dyes like the Janelia Fluors, a common and effective approach is the diazoketone caging strategy. acs.orgbiorxiv.org

In this strategy, a diazoketone group is incorporated into the dye's structure, which locks the molecule into its closed, non-fluorescent spiro-lactone form. acs.orgbiorxiv.org This modification effectively prevents the π-system of the fluorophore from achieving the planar, zwitterionic conformation required for fluorescence. The caged dye is cell-permeable and can be conjugated to biomolecules of interest. Upon irradiation with UV or violet light (e.g., 405 nm), the diazoketone group is cleaved. nih.gov This uncaging event is irreversible and restores the original, brightly fluorescent structure of the Janelia Fluor dye. biorxiv.orgnih.gov This chemical strategy has been successfully applied to create photoactivatable versions of Janelia Fluor dyes, including those on the Si-rhodamine scaffold, which is the basis for JF 669. biorxiv.org

Efficiency of Sparse Photoactivation for Multiplexed Experiments

The ability to control the activation of fluorescence is the cornerstone of several super-resolution techniques. The photoactivatable Janelia Fluor derivatives are particularly well-suited for these methods due to the efficiency of their activation, which allows for sparse, stochastic activation of single molecules. nih.gov

In techniques like PALM or MINSTED nanoscopy, only a small, random subset of the total population of photoactivatable probes is activated at any given moment by a low-power laser. nih.gov These few, now-fluorescent molecules are spatially well-separated, allowing their positions to be precisely localized. Once imaged, they are photobleached, and a new sparse subset is activated. This cycle is repeated thousands of times to build up a super-resolved image from the calculated positions of individual molecules.

The high photon output and photostability of the uncaged Janelia Fluor dyes mean that each activated molecule can be localized with high precision. nih.gov The reliable conversion from the "dark" to the "bright" state using the diazoketone strategy allows for controlled, sparse activation that is crucial for resolving dense structures and for performing multiplexed imaging experiments where different targets, labeled with different photoactivatable dyes, can be imaged sequentially. biorxiv.orgnih.gov

Advanced Microscopy Applications and Imaging Modalities with Janelia Fluor 669

Live-Cell and In Vivo Imaging Capabilities

Janelia Fluor 669 (JF 669), a fluorescent dye emitting in the far-red spectrum, possesses a combination of photophysical and chemical properties that make it highly suitable for imaging dynamic processes within living cells and organisms. rndsystems.comrndsystems.comtocris.comtocris.com Its design is predicated on the rhodamine scaffold, which has been systematically refined to enhance performance in complex biological environments. janelia.orgnih.gov

Cell Permeability and Bioavailability Considerations

A critical attribute of JF 669 for live-cell imaging is its excellent cell permeability. rndsystems.comrndsystems.combio-techne.com This allows the dye to efficiently cross the plasma membrane of living cells and label intracellular targets without requiring disruptive delivery methods. This permeability is a hallmark of the Janelia Fluor dye family, which was developed specifically for advanced live-cell imaging applications. janelia.orgnih.gov

The chemical structure of JF 669, a fluorinated silicon-rhodamine, is key to its bioavailability. The incorporation of azetidine (B1206935) rings and, notably, the fluorination of the pendant phenyl ring are strategic modifications. nih.govyoutube.com Fluorination shifts the equilibrium of the dye from its colorless, lipophilic lactone form towards its fluorescent, zwitterionic form in aqueous environments. nih.gov This is quantified by the lactone–zwitterion equilibrium constant (KL–Z). The fluorinated JF 669 exhibits a significantly higher KL–Z (0.262) compared to its non-fluorinated precursor, JF 646 (0.0014). nih.gov This shift results in a dramatically higher molar extinction coefficient in aqueous buffer (112,000 M-1cm-1 for JF 669 vs. 5,600 M-1cm-1 for JF 646), indicating greater absorbance and fluorescence potential in the cellular milieu. nih.gov

This enhanced bioavailability makes JF 669 highly compatible with self-labeling protein tag systems such as the HaloTag® and SNAP-tag®. rndsystems.comtocris.comfishersci.sepromega.com These systems allow for the specific, covalent labeling of proteins of interest inside living cells, enabling researchers to visualize their localization and dynamics with high precision. nih.govyoutube.com

Table 1: Comparison of Lactone-Zwitterion Equilibrium and Molar Absorptivity

| Compound | KL–Z | Molar Extinction Coefficient (ε) in aqueous buffer |

|---|---|---|

| Janelia Fluor 646 | 0.0014 | 5,600 M-1cm-1 |

| Janelia Fluor 669 | 0.262 | 112,000 M-1cm-1 |

Data sourced from Grimm et al., Nat. Methods, 2020. nih.gov

Advantages for Deep-Tissue Imaging and Minimal Background Fluorescence

The photophysical properties of JF 669 make it a powerful tool for imaging deep within tissues and in whole organisms. tocris.comtocris.combio-techne.com Its excitation and emission maxima are in the far-red region of the spectrum (669 nm and 682 nm, respectively), a spectral window where biological tissues are more transparent. rndsystems.comfishersci.sebio-techne.com Light at these longer wavelengths experiences less absorption by endogenous molecules like hemoglobin and less scattering, allowing for deeper penetration into the sample. janelia.org

This results in a significant reduction in background autofluorescence, which is often a limiting factor in imaging thick specimens. janelia.org The combination of deep tissue penetration and lower background leads to a superior signal-to-noise ratio. Furthermore, the intrinsic brightness of JF 669, stemming from its high extinction coefficient (116,000 M-1cm-1) and quantum yield (0.37), ensures that the signal from the labeled molecules is strong and easily detectable. fishersci.sebio-techne.comfishersci.ie Its exceptional photostability, retaining 97% of its fluorescence after 30 bleaching cycles, is crucial for the long-term imaging required to study biological processes in vivo. rndsystems.comtocris.comfishersci.se

Multi-modal Imaging Approaches

The versatility of Janelia Fluor 669 allows for its application across several common fluorescence microscopy modalities. Its robust photophysical characteristics provide high-quality data in various imaging contexts, from standard wide-field to advanced confocal and two-photon techniques. janelia.orgrndsystems.com

Confocal Fluorescence Microscopy

Janelia Fluor 669 is widely utilized in confocal microscopy, a technique that provides optical sectioning to improve image contrast and resolution by rejecting out-of-focus light. rndsystems.comrndsystems.comtocris.com The high brightness and photostability of JF 669 are particularly advantageous for confocal imaging, which involves scanning the sample with a focused laser, often leading to significant photobleaching with less robust dyes. tocris.combio-techne.com Research has demonstrated the successful use of JF 669 to image subcellular structures, such as microtubules, yielding high-resolution confocal z-stacks with excellent signal clarity. rndsystems.combio-techne.com

Wide-Field Microscopy

The Janelia Fluor dye family, including JF 669, is well-suited for standard wide-field fluorescence microscopy. janelia.org In this modality, the entire field of view is illuminated at once. The high photon output and resistance to photobleaching of JF 669 ensure that detailed and bright images can be acquired, even during extended time-lapse experiments common in live-cell imaging.

Two-Photon Microscopy

The far-red spectral properties of JF 669 make it an excellent candidate for two-photon excitation (2PE) microscopy. rndsystems.com This nonlinear optical technique uses a pulsed infrared laser to excite the fluorophore. The longer wavelength of the excitation light penetrates even deeper into scattering tissues than the light used in confocal microscopy and significantly reduces phototoxicity outside the focal plane. These characteristics make 2PE microscopy the gold standard for imaging in living animals and thick tissue preparations, and the properties of JF 669 are highly compatible with this advanced modality.

Table 2: Photophysical Properties of Janelia Fluor 669, SE

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λabs) | 669 nm | rndsystems.comfishersci.sebio-techne.com |

| Emission Maximum (λem) | 682 nm | rndsystems.comfishersci.sebio-techne.com |

| Molar Extinction Coefficient (ε) | 116,000 M-1cm-1 | rndsystems.comfishersci.sebio-techne.com |

| Quantum Yield (Φ) | 0.37 | rndsystems.comfishersci.sebio-techne.com |

| Cell Permeable | Yes | rndsystems.comrndsystems.comtocris.comtocris.com |

Light-Sheet Microscopy Adaptations

Light-sheet fluorescence microscopy (LSFM) is a powerful technique for imaging large, three-dimensional specimens with minimal phototoxicity and photobleaching. janelia.org By illuminating the sample with a thin sheet of light, only the focal plane is excited, which significantly reduces out-of-focus fluorescence and enhances the signal-to-noise ratio. janelia.orgjanelia.org The properties of this compound, including its high quantum yield and extinction coefficient, make it an excellent candidate for LSFM. tocris.comfluorofinder.com Its far-red emission minimizes scattering and is well-suited for deep-tissue imaging, a common application of LSFM. janelia.org The high photostability of JF 669 ensures that it can withstand the prolonged illumination often required for time-lapse LSFM experiments, enabling long-term tracking of cellular processes in living organisms and 3D cell cultures. janelia.orgbio-techne.com

Multiplexed Imaging Workflows (e.g., with Janelia Fluor 549 SE)

The narrow excitation and emission spectra of Janelia Fluor dyes facilitate their use in multiplexed imaging, where multiple targets are visualized simultaneously. This compound can be effectively paired with other spectrally distinct fluorophores, such as Janelia Fluor 549, SE. tocris.comrndsystems.com A typical two-color imaging workflow would involve labeling two different proteins of interest with HaloTag or SNAP-tag constructs and then specifically labeling them with the corresponding Janelia Fluor ligands. janelia.orgtocris.com

For instance, a protein tagged with HaloTag could be labeled with JF 549-HaloTag Ligand (excited around 549 nm), while another protein tagged with SNAP-tag is labeled with JF 669-SNAP-tag Ligand (excited around 669 nm). The distinct spectral properties of these dyes allow for their separate detection with minimal crosstalk, enabling the study of protein co-localization and interaction. nih.gov

Table 1: Spectral Properties for Multiplexing Janelia Fluor 549 and Janelia Fluor 669

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| Janelia Fluor 549 | ~549 | ~571 |

| Janelia Fluor 669 | ~669 | ~682 |

This interactive table provides a quick reference for the spectral characteristics of Janelia Fluor 549 and Janelia Fluor 669, essential for planning multiplexed imaging experiments.

Correlative Light and Electron Microscopy (CLEM) Integration

Correlative Light and Electron Microscopy (CLEM) bridges the gap between the dynamic, specific localization information from fluorescence microscopy and the high-resolution ultrastructural context provided by electron microscopy. janelia.orgnih.gov A significant challenge in CLEM is the preservation of fluorescence through the harsh chemical fixation and embedding procedures required for electron microscopy. Several Janelia Fluor dyes, including variants spectrally similar to JF 669, have demonstrated resilience to these procedures, retaining their fluorescence even after embedding in resin. This allows for the precise correlation of fluorescently labeled structures with their corresponding ultrastructural details. janelia.org The ability to perform super-resolution imaging with Janelia Fluor dyes prior to electron microscopy further enhances the power of CLEM, enabling the correlation of molecular-scale localization with nanometer-scale cellular architecture. janelia.org

Quantitative Imaging and Data Analysis Methodologies

The superior photophysical properties of this compound are not only beneficial for qualitative imaging but also enable a range of quantitative analyses, providing deeper insights into molecular mechanisms.

Single-Particle Tracking (SPT) in Live Cells

Single-particle tracking (SPT) is a powerful technique used to study the motion of individual molecules in living cells, providing information on their diffusion, transport, and interactions. janelia.org The high brightness and photostability of Janelia Fluor 669 make it an ideal probe for SPT, as it allows for the long-term tracking of single molecules with high localization precision. janelia.orgyoutube.com In a typical SPT experiment, a protein of interest is tagged (e.g., with HaloTag) and then labeled with a low concentration of the corresponding JF 669 ligand to ensure that individual molecules can be resolved. nih.gov The exceptional photostability of JF 669 allows for the acquisition of long trajectories, which is crucial for accurately determining diffusion coefficients and identifying different modes of motion (e.g., confined, directed, or free diffusion).

Recent advancements have combined SPT with photoactivated localization microscopy (sptPALM), a super-resolution technique. janelia.org Photoactivatable versions of Janelia Fluor dyes can be used to selectively activate and track sparse subsets of molecules, enabling high-density mapping of molecular dynamics. bio-techne.com

Signal-to-Background Ratio Optimization

A high signal-to-background ratio (SBR) is critical for obtaining high-quality fluorescence images and accurate quantitative data. The inherent brightness of Janelia Fluor 669 contributes significantly to a strong signal. janelia.orgyoutube.com Several strategies can be employed to further optimize the SBR:

Fluorogenic Probes: Janelia Fluor dyes can be designed to be "fluorogenic," meaning their fluorescence increases significantly upon binding to their target (e.g., a HaloTag protein). This reduces the background signal from unbound dye molecules in the cytoplasm, leading to a "no-wash" imaging protocol and an improved SBR. janelia.orgpromega.com

Microscope Configuration: Proper alignment of the microscope, selection of appropriate filters, and optimization of detector settings are crucial for maximizing signal collection and minimizing background noise. youtube.com Reducing the size of the confocal pinhole can help to reject out-of-focus light and improve the SBR, although this may come at the cost of a reduced signal. evidentscientific.com

Image Processing: Background subtraction algorithms can be applied post-acquisition to further enhance the SBR.

Table 2: Photophysical Properties of this compound

| Property | Value |

| Excitation Maximum | 669 nm tocris.com |

| Emission Maximum | 682 nm tocris.comfluorofinder.com |

| Quantum Yield | 0.37 tocris.comfluorofinder.com |

| Extinction Coefficient (M⁻¹cm⁻¹) | 116,000 tocris.comfluorofinder.com |

| Photostability | Retains 97% fluorescence after 30 bleaching cycles tocris.combio-techne.com |

This interactive table summarizes the key photophysical properties of this compound, which contribute to its high signal intensity and suitability for quantitative imaging.

Minimization of Off-Target Signal and Docking Site Damage in DNA-PAINT

DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) is a super-resolution microscopy technique that utilizes the transient binding of fluorescently labeled DNA "imager" strands to complementary "docking" strands attached to the target molecule. While the choice of dye in DNA-PAINT does not affect the blinking kinetics, it significantly impacts image quality. nih.gov Key considerations include minimizing off-target binding of the imager strand and preventing photo-induced damage to the docking sites. nih.gov

Strategies to minimize off-target signal include:

Dye Choice: The chemical properties of the dye can influence its non-specific interactions with cellular components. Systematic comparisons of different dyes can help identify those with the lowest propensity for off-target binding. nih.gov

Shielded DNA-PAINT: This approach uses partially or fully double-stranded DNA probes during the labeling protocol, which has been shown to significantly reduce non-specific binding, particularly in the nucleus. nih.govresearchgate.net

Buffer Composition: Optimizing the ionic strength and composition of the imaging buffer can help to reduce non-specific electrostatic interactions. nih.gov

Minimizing docking site damage, which can be caused by phototoxicity, is crucial for achieving high-quality DNA-PAINT images with complete structural information. nih.gov The high photostability of Janelia Fluor dyes like JF 669 is advantageous in this regard, as it allows for the use of lower laser powers, thereby reducing the risk of photodamage. tocris.combio-techne.com Careful optimization of laser intensity is essential to find a balance between achieving a sufficient signal for precise localization and minimizing damage to the DNA-PAINT probes. nih.gov

Applications in Biological Research Domains Utilizing Janelia Fluor 669

Protein Dynamics and Localization Studies

The ability to specifically label and track proteins in living cells is fundamental to understanding their function. Janelia Fluor 669, when coupled with protein tagging technologies, provides a robust method for visualizing protein localization, movement, and interactions in real-time.

The HaloTag® system is a popular protein fusion tag that covalently binds to specific synthetic ligands, such as those derived from Janelia Fluor 669. This allows for precise and stable labeling of target proteins.

HaloTag-H2B: Histone H2B is a core component of the nucleosome and is integral to chromatin structure. Researchers have utilized a Janelia Fluor 669-HaloTag® ligand (JF669-HTL) to label U2OS cells expressing a HaloTag-H2B fusion protein. This application is particularly useful for experiments that require high photostability, such as photobleaching studies, to investigate chromatin dynamics and organization within the nucleus. nih.gov

HaloTag-Sec61β: The Sec61β protein is a subunit of the Sec61 translocon, a key component of the protein translocation machinery in the endoplasmic reticulum (ER) membrane. In a study demonstrating a new method to optimize red-shifted rhodamine dyes, a JF669–HaloTag® ligand was used to visualize HaloTag-Sec61β fusions in cells. This allowed for clear imaging of the intricate network of the endoplasmic reticulum, showcasing the dye's utility in resolving the structure of intracellular organelles.

The cytoskeleton provides structural support to cells and is crucial for intracellular transport and cell division. Tubulin is the subunit protein of microtubules, a major component of the cytoskeleton.

Janelia Fluor 669, SE has been effectively used to visualize microtubules through immunofluorescence. bio-techne.comtocris.com In this method, cells are first treated with a primary antibody that specifically binds to α-tubulin. Subsequently, a secondary antibody conjugated to Janelia Fluor 669 is applied, which binds to the primary antibody. This indirect labeling method results in bright and specific staining of the microtubule network, as demonstrated in confocal microscopy images. bio-techne.comtocris.com The high brightness and far-red emission of JF 669 are advantageous for minimizing autofluorescence from cellular components.

Organelle and Subcellular Structure Visualization

Beyond individual proteins, Janelia Fluor 669 is instrumental in visualizing the architecture and dynamics of entire organelles. Its cell permeability allows it to access and label internal cellular structures tagged with systems like HaloTag®. fluorofinder.com

As mentioned, the labeling of HaloTag-H2B provides a clear demarcation of the cell nucleus, while the staining of HaloTag-Sec61β delineates the endoplasmic reticulum. The Janelia Fluor® family of dyes, including JF 669, is part of a broader toolkit for multicolor imaging, enabling researchers to simultaneously visualize multiple organelles and study their interactions within the complex cellular environment. janelia.org The excellent photophysical properties of JF 669—high extinction coefficient and good quantum yield—ensure that detailed structural information can be obtained with high signal-to-noise ratios. fluorofinder.comrndsystems.com

Table 1: Photophysical Properties of Janelia Fluor 669

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λabs) | 669 nm | fluorofinder.comrndsystems.com |

| Emission Maximum (λem) | 682 nm | fluorofinder.comrndsystems.com |

| Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | fluorofinder.comrndsystems.com |

| Quantum Yield (Φ) | 0.37 | fluorofinder.comrndsystems.com |

| Reactive Group | NHS ester | bio-techne.comtocris.com |

Cellular Processes and Signaling Pathway Investigations

Janelia Fluor 669 also serves as a tool for investigating complex cellular processes and signaling pathways by enabling the visualization of key protein players.

The integrity of the genome is constantly challenged by DNA damage, such as double-strand breaks (DSBs). The cell employs a sophisticated network of proteins to detect and repair this damage. The Nbs1 protein is a critical component of the MRN complex (Mre11-Rad50-Nbs1), which acts as a sensor for DSBs and initiates the repair cascade. To facilitate the study of this process, a monoclonal antibody specifically targeting the Nbs1 protein has been made commercially available directly conjugated to Janelia Fluor® 669. The availability of this pre-conjugated antibody allows for the direct visualization and localization of Nbs1, which is recruited to sites of DNA damage, providing insights into the spatial and temporal dynamics of the DNA damage response.

The study of cellular processes like the regulation of redox balance and specific cell death pathways such as ferroptosis often requires precise tools to monitor the proteins involved. The cystine/glutamate antiporter xCT (encoded by the gene SLC7A11) plays a crucial role in cellular antioxidant defense by importing cystine for the synthesis of glutathione, and its dysregulation is linked to ferroptosis. While this compound is a versatile dye for live-cell imaging, direct applications involving its use to visualize the xCT transporter or other specific markers of ferroptosis and redox balance are not prominently documented in the reviewed scientific literature.

Table 2: Summary of Mentioned Research Applications

| Research Area | Target Protein/Structure | Method | Purpose |

|---|---|---|---|

| Protein Localization | HaloTag-H2B | Live-cell labeling | Imaging chromatin organization in the nucleus |

| Organelle Visualization | HaloTag-Sec61β | Live-cell labeling | Visualizing the endoplasmic reticulum network |

| Cytoskeletal Imaging | α-Tubulin | Immunofluorescence | Staining microtubule structures |

Neuroinflammation and Neurodegeneration (e.g., S100B)

This compound is a valuable tool for studying the molecular underpinnings of neuroinflammatory and neurodegenerative conditions. Its utility is highlighted in the labeling of key biomarkers such as the S100B protein. S100B is implicated in the pathology of various neurological diseases, including Alzheimer's and Parkinson's, and serves as a marker for brain injury. Researchers can utilize antibodies conjugated to Janelia Fluor 669 to visualize and track S100B, which, upon interaction with receptors like RAGE and TLR4, can trigger signaling cascades leading to neuroinflammation and neuronal apoptosis. tocris.com The brightness and photostability of JF 669 are particularly advantageous for the long-term imaging experiments often required to understand the progression of these diseases. acs.orgnih.gov Furthermore, the ability to use Janelia Fluor dyes to track protein turnover in live animal brains offers a pathway to understanding how cellular components age, a key aspect of neurodegenerative disorders. elifesciences.org

Immunolabeling and Target-Specific Detection

The chemical properties of this compound make it highly suitable for immunolabeling, enabling the precise detection of specific protein targets within cells and tissues.

Primary and Secondary Antibody Conjugation for Immunofluorescence

Janelia Fluor 669 is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester (formerly referred to as a succinimidyl ester or SE). rndsystems.comtocris.com This reactive group readily couples with primary amine groups on proteins, making it straightforward to conjugate the dye to both primary and secondary antibodies. rndsystems.comcaltagmedsystems.fr

This direct conjugation allows for the creation of highly specific fluorescent probes for immunofluorescence (IF) applications. A notable example is the labeling of microtubules in fixed COS7 cells, where a secondary antibody conjugated to Janelia Fluor 669 was used to target the primary antibody against α-tubulin. acs.orgtocris.com In comparative studies, Janelia Fluor 669 has demonstrated superior photostability over other far-red dyes like Alexa Fluor 660. acs.orgnih.gov In one experiment, after 30 bleaching cycles, JF 669-labeled antibodies retained 97% of their fluorescence, whereas Alexa Fluor 660-labeled antibodies retained only 13%. acs.orgnih.gov This robustness is critical for demanding imaging techniques, including super-resolution microscopy. tocris.com

Developmental Biology and Organismal Imaging

The cell-permeable nature and far-red emission of this compound make it an excellent choice for imaging deep within tissues and whole organisms, areas of key interest in developmental biology.

Dynamic Structure of Embryonic Tissues (e.g., Cardiac Tissue)

The study of organogenesis, such as the development of the heart, relies on the ability to visualize specific cell types and structures within the embryo. The availability of antibodies for key cardiac development proteins, conjugated to Janelia Fluor 669, facilitates this research. These include antibodies against:

Troponin T Type 2 (cardiac) , a structural protein essential for heart muscle contraction. fishersci.fr

MEF2C , a transcription factor that plays a critical role in cardiac morphogenesis and myogenesis. bio-techne.com

TBX5 , another crucial transcription factor involved in heart development. novusbio.com

By using these conjugated antibodies, researchers can label and image the dynamic cellular processes and structural arrangements within developing embryonic cardiac tissue.

Imaging Protein Targets in Neurons

This compound is extensively used for imaging specific protein targets in neurons, leveraging its compatibility with self-labeling tag systems like HaloTag and SNAP-tag®. tocris.comcaltagmedsystems.fr Researchers can express a protein of interest fused to a HaloTag and then apply a Janelia Fluor 669-HaloTag ligand to achieve specific labeling. acs.org This method has been successfully used to label nuclear proteins like histone H2B in live cells, showing excellent colocalization with nuclear stains and low background fluorescence. acs.org

In more complex in-vivo experiments, scientists have used Janelia Fluor dyes to perform pulse-chase analysis of protein lifetimes in the brains of live mice. bio-techne.com This technique, named DELTA (Dye Estimation of the Lifetime of proTeins in the brAin), uses spectrally distinct Janelia Fluor dyes to label a protein population at different time points, allowing for the measurement of protein turnover with high spatial and temporal resolution. bio-techne.com

Nucleic Acid Probes and RNA Monitoring (Potential Applications)

While predominantly used for protein labeling, the properties of this compound also support its application in the detection of nucleic acids.

A significant application is its use in Expansion-Assisted Iterative Fluorescence In Situ Hybridization (EASI-FISH). elifesciences.org EASI-FISH is a technique that physically expands a tissue sample, allowing for higher resolution imaging of mRNA molecules within thick tissues. elifesciences.org In studies of the mouse brain's central nucleus of the amygdala, this compound was listed as a key reagent used in the EASI-FISH protocol to map the expression of specific marker genes, enabling the molecular and spatial classification of different neuron types. elifesciences.orgelifesciences.org This demonstrates the dye's utility in advanced RNA imaging workflows, opening avenues for detailed transcriptomic analysis in a spatial context. Product guides also suggest the potential use of Janelia Fluor dyes for aptamer-based RNA imaging and in protocols for enhancing FISH signals. tocris.comtocris.com

Comparative Analysis with Other Fluorophores

Performance Benchmarking Against Alternative Red/Far-Red Dyes

The utility of a fluorophore is often assessed by comparing its photophysical properties and performance against established alternatives. Janelia Fluor 669, SE, is positioned as an alternative to several commercially available dyes, including Alexa Fluor 660, Atto 655, Atto 665, and CF660R.

Alexa Fluor 660 is a widely used far-red dye. Spectrally, it is very similar to JF 669, with an excitation maximum at 663 nm and an emission maximum around 690 nm. aatbio.comfluorofinder.com Its molar extinction coefficient is slightly higher than that of JF 669, at 132,000 M⁻¹cm⁻¹. fluorofinder.comaatbio.com While both dyes are bright, the exceptional photostability of the Janelia Fluor family is a key differentiator, making JF 669 particularly suitable for experiments requiring prolonged or intense light exposure. janelia.orgnih.gov

Table 1: Janelia Fluor 669 vs. Alexa Fluor 660

| Property | This compound | Alexa Fluor 660 |

|---|---|---|

| Excitation Max (nm) | 669 fluorofinder.com | 663 fluorofinder.com |

| Emission Max (nm) | 682 fluorofinder.com | 690 fluorofinder.com |

| Extinction Coefficient (M⁻¹cm⁻¹) | 116,000 fluorofinder.com | 132,000 fluorofinder.comaatbio.com |

| Quantum Yield | 0.37 fluorofinder.com | Data not available |

The Atto and CF dye series represent other major classes of fluorophores in the far-red spectrum.

Atto 655 has an excitation peak at 661 nm and emits at 679 nm, with a molar extinction coefficient of 125,000 M⁻¹cm⁻¹. aatbio.com It is recognized for its high photostability and brightness, making it a strong competitor for single-molecule detection applications. atto-tec.comleica-microsystems.com

Atto 665 is another alternative, featuring an exceptionally high fluorescence quantum yield of 0.60 and a large extinction coefficient of 160,000 M⁻¹cm⁻¹, indicating very high brightness. atto-tec.comleica-microsystems.com Its spectral properties (Ex: 662 nm / Em: 680 nm) are also very close to those of JF 669. atto-tec.comleica-microsystems.comaatbio.com

CF660R is a dye noted for its outstanding photostability, which is described as being superior to that of Alexa Fluor 660. sigmaaldrich.combiotium.com Its spectral characteristics (Ex: 663 nm / Em: 682 nm) and extinction coefficient (100,000 M⁻¹cm⁻¹) place it in the same performance category. sigmaaldrich.comffpreview.com

Table 2: Janelia Fluor 669 vs. Atto and CF Dyes

| Property | This compound | Atto 655 | Atto 665 | CF660R |

|---|---|---|---|---|

| Excitation Max (nm) | 669 fluorofinder.com | 661 aatbio.com | 662 leica-microsystems.com | 663 sigmaaldrich.com |

| Emission Max (nm) | 682 fluorofinder.com | 679 aatbio.com | 680 leica-microsystems.com | 682 sigmaaldrich.com |

| Extinction Coefficient (M⁻¹cm⁻¹) | 116,000 fluorofinder.com | 125,000 aatbio.com | 160,000 leica-microsystems.com | 100,000 sigmaaldrich.com |

| Quantum Yield | 0.37 fluorofinder.com | Data not available | 0.60 leica-microsystems.com | Data not available |

The Janelia Fluor dyes are structurally derived from the silicon-rhodamine (SiR) scaffold. nih.gov The replacement of the xanthene oxygen atom with a silicon atom in the rhodamine core shifts the fluorescence to the far-red region of the spectrum. rsc.org SiR-based probes are well-known for their high cell permeability, fluorogenic properties, and good photostability. rsc.orgacs.org The development of the Janelia Fluor dyes involved chemical modifications to the SiR structure, such as the incorporation of four-membered azetidine (B1206935) rings, to elicit substantial increases in brightness and photostability over the parent SiR fluorophores. nih.gov While the base SiR dye is a highly effective probe, JF 669 represents a next-generation optimization of this scaffold, engineered for even more demanding imaging applications.

Advantages and Limitations in Specific Microscopy and Biological Applications

The specific photophysical properties of JF 669 confer distinct advantages and some inherent limitations for its use in various microscopy techniques.

A primary advantage of Janelia Fluor 669 is its combination of high brightness and exceptional photostability. rndsystems.com This makes it particularly well-suited for advanced microscopy techniques that require long acquisition times or involve high-intensity laser illumination, which can rapidly photobleach less robust dyes. janelia.org These applications include:

Super-Resolution Microscopy (SRM) : Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) benefit from bright, photostable dyes. tocris.com The ability of JF 669 to withstand numerous excitation cycles allows for the collection of the large number of photons required to reconstruct a high-resolution image. tocris.com

Live-Cell Imaging : As a cell-permeable dye, JF 669 can be used to label intracellular targets in living cells. tocris.com Its photostability is crucial for time-lapse experiments that track dynamic cellular processes over extended periods without significant signal loss.

Multiplexing, or the simultaneous imaging of multiple targets, is a common goal in fluorescence microscopy. While the relatively narrow emission spectrum of Janelia Fluor dyes is advantageous for multicolor experiments, the use of JF 669 in combination with other far-red fluorophores requires careful planning to avoid spectral crosstalk.

Spectral crosstalk, or bleed-through, occurs when the emission from one fluorophore is detected in the channel designated for another, which can lead to false positives or inaccurate colocalization analysis. Given the spectral proximity of JF 669 to other dyes like Alexa Fluor 647, Atto 655, and Cy5, there is a significant potential for emission overlap. To mitigate this, researchers must employ strategies such as:

Sequential Scanning : Exciting each fluorophore and capturing its emission sequentially rather than simultaneously can eliminate crosstalk.

Optimized Filter Sets : Using narrow bandpass emission filters precisely matched to the emission peak of each dye can help reject unwanted signals.

Spectral Unmixing : In spectral microscopy systems, computational algorithms can be used to separate the signals from spectrally overlapping dyes based on their unique emission signatures.

Therefore, while JF 669 is a powerful tool, its implementation in multicolor experiments necessitates careful experimental design and data analysis to ensure spectral fidelity.

Future Directions and Emerging Research Avenues for Janelia Fluor 669

Contribution to the Advancement of Quantitative Live-Cell and In Vivo Microscopy

The advent of Janelia Fluor 669, SE has significantly propelled the capabilities of quantitative microscopy, enabling researchers to move beyond qualitative observations to precise measurements of molecular dynamics and distributions within living cells and organisms. This advancement is rooted in a combination of its superior brightness, high photostability, and suitability for a range of advanced imaging modalities. tocris.comresearchgate.net

One of the primary contributions of JF 669, SE is in the domain of super-resolution microscopy, including techniques like Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). tocris.combio-techne.comrndsystems.com These methods allow for the visualization of subcellular structures with a resolution far exceeding the diffraction limit of light, providing detailed quantitative information on the spatial organization of molecules. promega.com The high photon output and photostability of JF 669, SE are critical for these techniques, which often require intense laser illumination that can rapidly photobleach less robust fluorophores. researchgate.netjanelia.org For instance, JF 669, SE retains approximately 97% of its fluorescence after 30 bleaching cycles, a crucial feature for the extended imaging times required for quantitative super-resolution studies. tocris.comfishersci.ie

In live-cell single-molecule tracking (SMT), the brightness of individual JF 669, SE molecules allows for their detection with high signal-to-noise ratios. This facilitates the accurate localization and tracking of individual proteins over time, yielding quantitative data on diffusion coefficients, transport dynamics, and residence times. biorxiv.org The development of photoactivatable versions of related Janelia Fluor dyes, which can be switched on with a specific wavelength of light, further enhances the precision of SMT by allowing researchers to control the density of fluorescent molecules, preventing overlapping signals and ensuring accurate tracking of individual molecules. bio-techne.comfluorofinder.com

Furthermore, the cell-permeable nature of JF 669, SE, especially when coupled with self-labeling tag systems like HaloTag® and SNAP-tag®, has revolutionized quantitative studies in living cells. tocris.combio-techne.comjanelia.org This "plug-and-play" compatibility allows for the specific and covalent labeling of proteins of interest inside the cell, enabling researchers to perform pulse-chase experiments to measure protein turnover and dynamics in real-time. promega.comjanelia.org For example, a pulse-chase protocol named DELTA (Dye Estimation of the Lifetime of proTeins in the brAin) has been developed using spectrally distinct Janelia Fluor dyes to estimate protein lifetimes in vivo. biorxiv.org

The application of JF 669, SE extends to quantitative in vivo imaging in complex biological systems like the Drosophila brain. nih.gov Its far-red excitation and emission profile minimizes autofluorescence from tissues, leading to improved signal-to-background ratios and enabling deeper tissue penetration. janelia.org This has been instrumental in multiplexed imaging workflows, where multiple gene products or proteins are visualized simultaneously to provide a quantitative snapshot of cellular function in an intact organism. janelia.orgnih.gov

The following tables summarize the key photophysical properties of this compound and highlight its applications in quantitative microscopy, providing a clear overview of its impact on the field.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λabs) | 669 nm | tocris.comfluorofinder.com |

| Emission Maximum (λem) | 682 nm | tocris.comfluorofinder.com |

| Quantum Yield (Φ) | 0.37 | tocris.comfluorofinder.com |

| Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | tocris.comfluorofinder.com |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | tocris.combio-techne.com |

| Reactivity | Primary amines | tocris.combio-techne.com |

| Cell Permeability | Yes | tocris.comrndsystems.com |

Table 2: Applications of this compound in Quantitative Microscopy

| Application | Contribution to Quantitative Measurement | Key Advantages of JF 669, SE | Reference(s) |

|---|---|---|---|

| Super-Resolution Microscopy (STED, dSTORM) | Enables precise localization and quantification of molecular distributions at the nanoscale. | High photostability, brightness, suitability for live and fixed cells. | tocris.combio-techne.comrndsystems.compromega.com |

| Single-Molecule Tracking (SMT) | Allows for accurate determination of diffusion coefficients, transport rates, and binding kinetics of individual molecules. | High photon output, photostability, compatibility with photoactivation strategies. | biorxiv.orgrndsystems.com |

| Quantitative Live-Cell Imaging (with HaloTag®/SNAP-tag®) | Facilitates pulse-chase experiments for measuring protein turnover, trafficking, and population dynamics. | Cell permeability, specific covalent labeling, high fluorogenicity upon binding. | tocris.compromega.comjanelia.orgbiorxiv.org |

| Quantitative In Vivo Imaging | Enables deep-tissue imaging with high signal-to-noise for quantitative analysis of gene expression and protein localization in whole organisms. | Far-red spectra reduce autofluorescence, high bioavailability, and photostability. | janelia.orgbiorxiv.orgnih.gov |

| Förster Resonance Energy Transfer (FRET) | Can serve as an acceptor dye in FRET-based biosensors for quantitative measurements of molecular proximity and conformational changes. | Well-defined spectral properties, high quantum yield. | researchgate.net |

Q & A

Q. What are the key photophysical properties of Janelia Fluor 669, SE, and how do they influence experimental design in live-cell imaging?

this compound (JF669) exhibits excitation/emission maxima at 669/682 nm, with a high extinction coefficient (ε = 116,000 M⁻¹cm⁻¹) and quantum yield (φ = 0.37), making it ideal for far-red imaging . Its brightness (ε × φ = ~43,000) surpasses many far-red dyes (e.g., Alexa Fluor 660), enabling low dye concentrations to minimize background noise. The 97% fluorescence retention after 30 photobleaching cycles supports long-term tracking in time-lapse microscopy (e.g., 72-hour cell cycle studies ). Methodological tip: Use a 638–640 nm laser line for optimal excitation and pair with shorter-wavelength dyes (e.g., JF525) for multiplexing without spectral overlap .

Q. How do I conjugate JF669, SE to antibodies or HaloTag ligands while preserving target functionality?

JF669’s NHS ester reacts with primary amines (e.g., lysine residues) under mild conditions (pH 8.0–8.5). For HaloTag systems, incubate JF669 with thiol-containing ligands (e.g., HaloTag ligand) in DMF/DIEA to form a stable thioether bond in one step . Critical optimization:

- Use a 15:1 dye-to-protein molar ratio to avoid over-labeling, which can impair antibody binding or HaloTag activity .

- Purify conjugates via size-exclusion chromatography to remove unreacted dye and quantify labeling efficiency using A₂₈₀ (correction factor = 0.043) and A₆₆₉ .

Advanced Research Questions

Q. How can JF669, SE improve spatial resolution in super-resolution microscopy (SRM) compared to conventional dyes?

JF669’s high photostability and narrow emission spectra reduce background noise in dSTORM or PALM. In one study, JF669-labeled tubulin antibodies achieved 30-nm resolution in microtubule imaging, outperforming Atto 655 due to reduced blinking artifacts . Methodological challenge: Optimize imaging buffers (e.g., 100 mM mercaptoethylamine) to stabilize JF669’s reduced state and minimize radical-induced quenching .

Q. What experimental strategies mitigate dye-induced perturbations in viral capsid or protein function studies?

Stochastic lysine labeling with JF669 can impair infectivity at high dye-to-capsid ratios (>15:1). Solution:

Q. How do batch-to-batch variations in JF669, SE purity affect quantitative imaging, and how can researchers standardize results?

Batch-specific hydration states may alter molecular weight (nominal: 693.77 g/mol) and solubility. Best practices:

- Request certificate of analysis (CoA) for each batch to confirm purity (≥90% via HPLC) and extinction coefficient .

- Prepare fresh stock solutions in anhydrous DMSO (20 mM) and avoid freeze-thaw cycles to prevent ester hydrolysis .

Data Contradictions and Resolution

Q. Discrepancies in reported cell permeability: How to confirm JF669’s intracellular accessibility in dense tissues?

While JF669 is cell-permeable in monolayer cultures , its penetration in thick tissues (e.g., brain slices) may require optimization:

- Use electroporation or tissue-clearing agents (e.g., CUBIC) to enhance dye delivery .

- Validate localization via co-staining with membrane-impermeable dyes (e.g., propidium iodide) .

Key Citations

- Grimm et al. (2020): JF669 optimization for red-shifted imaging .

- Hui et al. (2021): EASI-FISH application in hypothalamus mapping .

For protocol details, refer to Grimm et al. (2017) or Tocris technical notes .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.